2-Biphenyl-4-yl-piperazine can be classified under the broader category of arylpiperazines, which are known for their interactions with serotonin and dopamine receptors in the central nervous system. The compound is often studied for its pharmacological properties, particularly as a potential antipsychotic agent due to its ability to modulate neurotransmitter activity in the brain .
The synthesis of 2-biphenyl-4-yl-piperazine can be achieved through several methods, with one common approach involving the reaction of piperazine with biphenyl derivatives.
The molecular structure of 2-biphenyl-4-yl-piperazine can be described as follows:
Molecular docking studies have been utilized to predict the binding affinity of 2-biphenyl-4-yl-piperazine to various receptors, indicating its potential efficacy as a drug candidate .
2-Biphenyl-4-yl-piperazine can participate in various chemical reactions:
The mechanism of action for 2-biphenyl-4-yl-piperazine primarily involves its interaction with neurotransmitter receptors:
The physical and chemical properties of 2-biphenyl-4-yl-piperazine include:
Properties are often characterized using techniques such as:
These techniques help confirm structural integrity and purity levels.
The applications of 2-biphenyl-4-yl-piperazine are primarily centered around medicinal chemistry:
2-Biphenyl-4-yl-piperazine (C₁₆H₁₈N₂; CID 2771747) features a piperazine ring substituted at position 2 with a biphenyl group. The molecular architecture comprises two key domains: a piperazine heterocycle and a planar biphenyl system. The biphenyl moiety is linked via a carbon-nitrogen bond to the piperazine ring, creating a torsional angle that influences overall molecular conformation. The compound’s stereochemistry allows for conformational flexibility due to free rotation around the C-N bond connecting the biphenyl group to the piperazine nitrogen, as well as rotation between the two phenyl rings in the biphenyl unit. This flexibility permits adaptation to various biological targets, as evidenced in antipsychotic drug design studies [2] [3].
Table 1: Molecular Descriptors of 2-Biphenyl-4-yl-piperazine
Property | Value/Descriptor |
---|---|
Systematic Name | 2-(4-phenylphenyl)piperazine |
CAS Registry Number | 105241-10-2 |
Molecular Formula | C₁₆H₁₈N₂ |
SMILES | C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
InChIKey | QUINYTMXFWCKTN-UHFFFAOYSA-N |
Exact Mass | 238.14645 g/mol |
Predicted LogP | 3.82 (estimated) |
The piperazine ring typically adopts a chair conformation, with the biphenyl group occupying an equatorial position to minimize steric strain. The dihedral angle between the two phenyl rings in the biphenyl segment typically ranges between 30–45°, balancing conjugation and steric repulsion of ortho-hydrogens. This conformation facilitates interactions with hydrophobic binding pockets in biological targets, as demonstrated in dopamine D₂ receptor docking studies [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR analysis reveals characteristic signals corresponding to the compound’s two distinct chemical environments:
¹³C NMR data further confirm the structure, with key resonances at:
Infrared SpectroscopyIR spectra exhibit signature absorptions:
Mass SpectrometryHigh-resolution mass spectrometry shows a molecular ion peak at m/z 238.14645 (M⁺•), consistent with the molecular formula C₁₆H₁₈N₂. Fragmentation patterns include:
Table 2: Key Mass Spectrometry Adduct Data
Adduct Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 239.15428 | 156.2 |
[M+Na]⁺ | 261.13622 | 160.3 |
[M-H]⁻ | 237.13972 | 159.2 |
[M+NH₄]⁺ | 256.18082 | 168.7 |
[M+H-H₂O]⁺ | 221.14426 | 146.5 |
While single-crystal X-ray diffraction data for 2-biphenyl-4-yl-piperazine itself is limited in the literature, structural analogs provide insights into conformational preferences. In related biphenyl-piperazine derivatives, crystallographic analysis reveals that the piperazine ring adopts a chair conformation with equatorial positioning of the biphenyl substituent. The biphenyl system displays torsional angles averaging 38.14(2)° between rings, balancing π-conjugation and steric repulsion [9].
The molecular packing is stabilized by weak C-H···N hydrogen bonds and van der Waals interactions, forming layered structures. Hirshfeld surface analysis of analogous compounds indicates dominant H···H (32.4–36.2%) and C···H/H···C (33.8–37.0%) contacts, with minor contributions from N···H/H···N (10.1%) and O···H/H⋯O (12.1%) interactions. The crystal lattice typically exhibits π–π stacking interactions between biphenyl groups, with centroid-centroid distances of approximately 3.93 Å [9].
Conformational dynamics studies (computational and spectroscopic) reveal rotational energy barriers of ~5–8 kcal/mol for biphenyl torsion, allowing adaptation to biological targets. Molecular dynamics simulations show that the piperazine nitrogen can adopt protonated states at physiological pH, facilitating salt bridge formation with aspartate residues in target proteins [3].
Structural modifications to the biphenyl-piperazine scaffold significantly alter pharmacological and physicochemical properties:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7